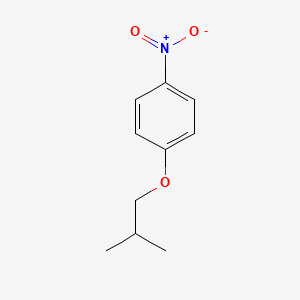
1-(2-甲基丙氧基)-4-硝基苯
描述
“1-(2-Methylpropoxy)-4-nitrobenzene” is a chemical compound with the molecular formula C7H16O . It contains a total of 21 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of “1-(2-Methylpropoxy)-4-nitrobenzene” is complex. It contains a total of 21 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 ether (aliphatic) .
科学研究应用
合成途径和生物活性1-(2-甲基丙氧基)-4-硝基苯相关的化合物研究包括探索其作为抗癌和抗病毒剂的潜力。例如,合成了与1-(2-甲基丙氧基)-4-硝基苯具有结构相似性的2,4-二氟苯衍生物,并评估了它们对各种癌细胞系的细胞毒性。硝基衍生物表现出从弱到中等的细胞毒性,表明它们具有作为治疗剂进一步研究的潜力。然而,发现这些化合物对 HIV-1、HIV-2 和单纯疱疹病毒没有抗病毒活性 (Wang 等,2000)。
环境应用结构与1-(2-甲基丙氧基)-4-硝基苯相似的化合物硝基苯的检测和降解具有重要的环境意义。研究重点是开发灵敏且选择性地检测硝基苯(一种环境污染物)的方法,使用纳米复合材料改性的电极。这些进展凸显了应用新型纳米材料进行环境监测和修复工作的潜力 (Kubendhiran 等,2017)。
先进材料合成1-(2-甲基丙氧基)-4-硝基苯相关的化合物已被用于合成先进材料和催化剂。例如,涉及含有硝基苯部分的席夫碱配体的三核镍(II)配合物的开发展示了这些化合物在创造具有磁性和催化作用的材料中的作用 (Ahmadi & Amani,2012)。
光物理和光化学研究硝基芳香族化合物(如硝基苯)复杂的光物理和光化学为 1-(2-甲基丙氧基)-4-硝基苯在紫外光下的行为提供了见解。研究阐明了衰变路径和反应中间体,有助于更好地理解光降解过程和在光响应材料中的潜在应用 (Giussani & Worth,2017)。
电化学降解使用新型催化剂和条件(包括使用还原氧化石墨烯)对硝基苯进行电化学降解,提供了一种处理硝基苯污染物的方法。这项研究可以扩展到降解 1-(2-甲基丙氧基)-4-硝基苯等相关化合物,为修复含有硝基芳香族污染物的工业废水提供了一种可行的途径 (Gao 等,2011)。
安全和危害
属性
IUPAC Name |
1-(2-methylpropoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRILJGXNFOWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2750716.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2750718.png)
![(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2750720.png)
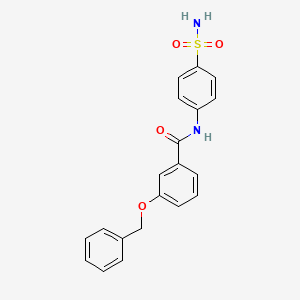
![2-[(2-Fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750722.png)
![1-benzyl-N~5~-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2750723.png)
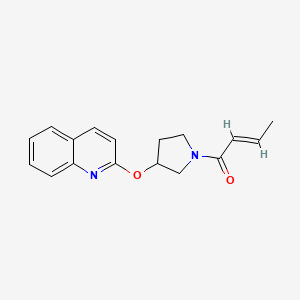
![3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2750727.png)
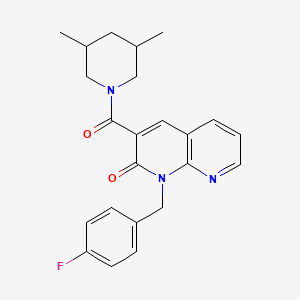
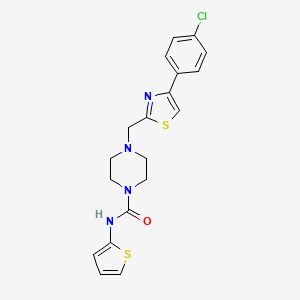
![N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2750735.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2750737.png)
![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2750738.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2750739.png)